13C NMR Spectroscopic Fingerprint Distinguishes Benzo[c][1,6]naphthyridine from Isomeric Benzo-Fused Naphthyridines
In a comparative study of six derivatives spanning isomeric benzo[c][1,5]-, benzo[h][1,6]-, and benzo[f][1,7]naphthyridines, distinct 13C NMR spectral patterns were documented that enable unambiguous isomer identification [1]. The benzo[c][1,6]naphthyridine framework (studied via its derivatives) produces a characteristic carbon resonance profile that differs systematically from benzo[h][1,6]naphthyridine and benzo[f][1,7]naphthyridine due to variations in the nitrogen atom positions and the site of benzene ring fusion. This spectroscopic differentiation provides a quality control and identity verification criterion not achievable with generic naphthyridine standards.
| Evidence Dimension | 13C NMR spectral pattern (carbon chemical shift distribution) |
|---|---|
| Target Compound Data | Distinct carbon resonance pattern specific to benzo[c][1,6]naphthyridine framework (studied via N- and C-substituted derivatives) |
| Comparator Or Baseline | Isomeric benzo[h][1,6]naphthyridine and benzo[f][1,7]naphthyridine derivatives; distinct from benzo[c][1,5]naphthyridine pattern |
| Quantified Difference | Qualitative spectroscopic differentiation with resolvable peak pattern differences; no single numerical difference reported |
| Conditions | 13C NMR spectroscopy; six derivatives of isomeric benzonaphthyridines; Chemical Papers 60(1) 32–41 (2006) |
Why This Matters
For procurement and quality assurance, the distinct 13C NMR fingerprint ensures that the correct isomer is received and used, preventing synthetic failure or data irreproducibility caused by isomeric misidentification.
- [1] Deska M, Śliwa W. Syntheses, geometry optimization, and electronic structure of N- and C-substituted benzonaphthyridines. Chemical Papers. 2006;60(1):32–41. DOI: 10.2478/s11696-006-0006-z. View Source
